molecular formula C9H12S B7988695 1-(Ethylthio)-3-Methylbenzene CAS No. 34786-24-8

1-(Ethylthio)-3-Methylbenzene

Cat. No.: B7988695
CAS No.: 34786-24-8
M. Wt: 152.26 g/mol
InChI Key: HYWRFKLTGRADFO-UHFFFAOYSA-N
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Description

1-(Ethylthio)-3-Methylbenzene is an organic compound with a benzene ring substituted by an ethylthio group at the first position and a methyl group at the third position. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Scientific Research Applications

1-(Ethylthio)-3-Methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-Methylbenzene typically involves the introduction of the ethylthio group and the methyl group onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. Subsequently, the methyl group can be introduced using methyl chloride under similar conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-3-Methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding a simpler benzene derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-Methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethylthio group can act as an electron-donating group, influencing the reactivity of the benzene ring and facilitating further chemical transformations. The pathways involved include the formation of reactive intermediates such as arenium ions, which undergo subsequent reactions to yield the final products .

Comparison with Similar Compounds

    Toluene (Methylbenzene): Benzene with a single methyl group.

    Ethylbenzene: Benzene with a single ethyl group.

    Thiophenol (Benzenethiol): Benzene with a thiol group.

Comparison: 1-(Ethylthio)-3-Methylbenzene is unique due to the presence of both an ethylthio group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds with only one type of substituent. The ethylthio group provides additional electron-donating effects, enhancing the compound’s reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-ethylsulfanyl-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWRFKLTGRADFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188328
Record name Benzene, 1-(ethylthio)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34786-24-8
Record name Benzene, 1-(ethylthio)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034786248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(ethylthio)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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